2,4-dimethoxy-1-[(Z)-2-nitroethenyl]benzene
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Overview
Description
2,4-Dimethoxy-1-[(Z)-2-nitroethenyl]benzene is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of two methoxy groups and a nitroethenyl group attached to a benzene ring
Preparation Methods
The synthesis of 2,4-dimethoxy-1-[(Z)-2-nitroethenyl]benzene typically involves the aromatic nucleophilic substitution of 2,4-dimethoxynitrobenzene. One method involves the reaction of 2,4-dimethoxynitrobenzene with sodium t-butoxide under specific conditions, such as heating at 110°C in 10% dimethoxyethane in toluene for 20 minutes. This reaction yields the desired product with high ortho-selectivity and an 87% yield . Industrial production methods may vary, but they generally follow similar principles of aromatic substitution reactions.
Chemical Reactions Analysis
2,4-Dimethoxy-1-[(Z)-2-nitroethenyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Aromatic nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other nucleophiles under controlled conditions.
Common reagents used in these reactions include sodium t-butoxide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dimethoxy-1-[(Z)-2-nitroethenyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-1-[(Z)-2-nitroethenyl]benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy groups can undergo substitution reactions. These interactions can affect various molecular pathways, depending on the specific application and conditions.
Comparison with Similar Compounds
Similar compounds to 2,4-dimethoxy-1-[(Z)-2-nitroethenyl]benzene include:
1,2-Dimethoxy-4-(2-nitrovinyl)benzene: This compound has similar functional groups but differs in the position of the nitrovinyl group.
2,4-Dimethoxy-1-nitrobenzene: Lacks the nitroethenyl group but shares the methoxy and nitro groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2,4-dimethoxy-1-[(Z)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)10(7-9)15-2/h3-7H,1-2H3/b6-5- |
InChI Key |
NUMXHEUHHRTBQT-WAYWQWQTSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\[N+](=O)[O-])OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C[N+](=O)[O-])OC |
Origin of Product |
United States |
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